Cas no 59346-22-4 (1,3-Benzenedimethanol, 2-bromo-)
1,3-Benzenedimethanol, 2-bromo- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzenedimethanol, 2-bromo-
- [2-bromo-3-(hydroxymethyl)phenyl]methanol
- 2,6-bis(hydroxymethyl)bromobenzene
- (2-bromo-1,3-phenylene)dimethanol
- HMWUDZNSYLWLBM-UHFFFAOYSA-N
- 59346-22-4
- DTXSID00573047
- SCHEMBL595285
- 2,6-bis(hydroxymethyl) bromobenzene
-
- MDL: MFCD25977488
- Inchi: 1S/C8H9BrO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,10-11H,4-5H2
- InChI Key: HMWUDZNSYLWLBM-UHFFFAOYSA-N
- SMILES: BrC1C(CO)=CC=CC=1CO
Computed Properties
- Exact Mass: 215.97857
- Monoisotopic Mass: 215.97859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 107
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- PSA: 40.46
1,3-Benzenedimethanol, 2-bromo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D493580-1g |
2-Bromo-1,3-bis(hydroxymethyl)benzene |
59346-22-4 | 95% | 1g |
$590 | 2025-02-19 | |
| eNovation Chemicals LLC | D493580-1g |
2-Bromo-1,3-bis(hydroxymethyl)benzene |
59346-22-4 | 95% | 1g |
$590 | 2025-02-25 | |
| eNovation Chemicals LLC | D493580-1g |
2-Bromo-1,3-bis(hydroxymethyl)benzene |
59346-22-4 | 95% | 1g |
$590 | 2024-06-05 |
1,3-Benzenedimethanol, 2-bromo- Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 1,3-Benzenedimethanol, 2-bromo-
Introduction to 1,3-Benzenedimethanol, 2-bromo- (CAS No. 59346-22-4)
1,3-Benzenedimethanol, 2-bromo-, with the chemical formula C₈H₇BrO₂, is a significant compound in the field of organic synthesis and pharmaceutical research. This brominated derivative of 1,3-benzenedimethanol has garnered attention due to its versatile applications in the development of novel therapeutic agents and advanced materials. The presence of a bromine substituent at the 2-position introduces unique reactivity, making it a valuable intermediate in synthetic chemistry. Its molecular structure combines the hydroxyl-rich backbone of 1,3-benzenedimethanol with the electrophilic nature of bromine, enabling diverse functionalization pathways.
The compound's significance is further underscored by its role in modern drug discovery. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity. For instance, recent studies have highlighted its utility in the synthesis of kinase inhibitors, where the bromine atom serves as a handle for further derivatization via cross-coupling reactions. These reactions are pivotal in constructing complex scaffolds that mimic natural products or bioactive molecules. The ability to introduce additional functional groups at specific positions allows for fine-tuning of pharmacological properties, making 1,3-benzenedimethanol, 2-bromo- a cornerstone in medicinal chemistry.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The brominated aromatic system can be polymerized or incorporated into polymers to enhance thermal stability and flame retardancy. Such modifications are particularly relevant in industries requiring high-performance materials that withstand extreme conditions. Furthermore, the hydroxyl groups provide opportunities for hydrogen bonding interactions, which can be exploited in designing smart materials with responsive properties. The growing demand for sustainable and efficient materials has positioned 1,3-benzenedimethanol, 2-bromo- as a key player in next-generation material development.
The synthesis of 1,3-benzenedimethanol, 2-bromo- typically involves bromination of 1,3-benzenedimethanol, followed by purification steps to ensure high yield and purity. Advanced synthetic techniques such as catalytic bromination or electrochemical methods have been explored to improve efficiency and minimize byproducts. These methodologies align with the broader trend toward greener chemistry, where sustainability is prioritized alongside productivity. The compound's synthesis also benefits from well-established protocols for handling halogenated intermediates, ensuring safety and reproducibility in laboratory settings.
Recent advancements in computational chemistry have further illuminated the potential of 1,3-benzenedimethanol, 2-bromo- as a building block for drug discovery. Molecular modeling studies predict its interaction with various biological targets, providing insights into its mechanism of action. These predictions guide experimental design and accelerate the identification of lead compounds. Moreover, the compound's structural motif is reminiscent of natural products known for their bioactivity, suggesting untapped therapeutic potential. By integrating experimental data with computational insights, researchers can rapidly screen derivatives and optimize properties such as solubility and metabolic stability.
The regulatory landscape for compounds like 1,3-benzenedimethanol, 2-bromo- is also evolving to accommodate novel applications. Agencies overseeing chemical safety are increasingly focused on ensuring that synthetic pathways are environmentally benign and that end-use products meet stringent performance criteria. This regulatory focus encourages innovation while maintaining public health and environmental protection standards. Companies developing derivatives of this compound must navigate these regulations carefully to bring their products to market efficiently.
In conclusion,1,3-Benzenedimethanol, 2-bromo- (CAS No. 59346-22-4) represents a compelling example of how structural modification can unlock new possibilities across multiple disciplines. Its role in pharmaceutical research underscores its importance as a scaffold for drug development, while its applications in materials science highlight its versatility beyond medicine. As scientific understanding advances and synthetic methodologies improve,1,3-benzenedimethanol, 2-bromo- will continue to be a vital component in addressing challenges ranging from healthcare to sustainable technology.
59346-22-4 (1,3-Benzenedimethanol, 2-bromo-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)